CRTH2/DP2 Receptor Activation Potency: PGH1 vs. PGH2, PGD1, and PGD2
In a direct comparative study using dynamic mass redistribution (DMR) technology in living human CRTH2-HEK293 transfectants, PGH1 exhibited potent CRTH2 receptor activation with a molar log EC50 of −6.37±0.12. This represents approximately 5.2-fold lower potency than PGH2 (log EC50 −7.09±0.08), 3.5-fold lower than PGD1 (log EC50 −6.92±0.16), and 38-fold lower than PGD2 (log EC50 −7.95±0.09) [1].
| Evidence Dimension | CRTH2/DP2 receptor activation potency (EC50) |
|---|---|
| Target Compound Data | PGH1: log EC50 = −6.37±0.12 (EC50 ≈ 427 nM) |
| Comparator Or Baseline | PGH2: log EC50 = −7.09±0.08; PGD1: log EC50 = −6.92±0.16; PGD2: log EC50 = −7.95±0.09 |
| Quantified Difference | PGH1 is 5.2× less potent than PGH2; 3.5× less potent than PGD1; 38× less potent than PGD2 |
| Conditions | Dynamic mass redistribution (DMR) assay in living human CRTH2-HEK293 transfectants; n=3 independent experiments |
Why This Matters
PGH1's intermediate CRTH2 potency relative to PGH2 and PGD2 defines a distinct pharmacological window for probing CRTH2-mediated signaling in allergic inflammation models without the confounding effects of more potent agonists.
- [1] Schröder R, Xue L, Konya V, Martini L, Kampitsch N, Whistler JL, Ulven T, Heinemann A, Pettipher R, Kostenis E. PGH1, the precursor for the anti-inflammatory prostaglandins of the 1-series, is a potent activator of the pro-inflammatory receptor CRTH2/DP2. PLoS One. 2012;7(3):e33329. View Source
